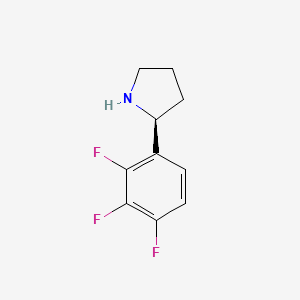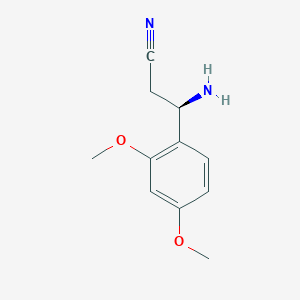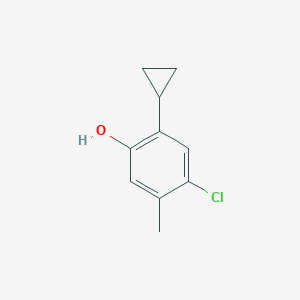
4-Chloro-2-cyclopropyl-5-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-cyclopropyl-5-methylphenol is an organic compound belonging to the phenol family It is characterized by the presence of a chloro group, a cyclopropyl group, and a methyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropyl-5-methylphenol can be achieved through several methods. One common approach involves the chlorination of 2-cyclopropyl-5-methylphenol using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically takes place at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often prioritize cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-cyclopropyl-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: 2-Cyclopropyl-5-methylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2-cyclopropyl-5-methylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-cyclopropyl-5-methylphenol involves its interaction with specific molecular targets. In biological systems, it may exert its effects by disrupting cell membranes or interfering with enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-methylphenol: Known for its disinfectant and antiseptic properties.
4-Chloro-2-isopropyl-5-methylphenol: Exhibits antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).
Uniqueness
4-Chloro-2-cyclopropyl-5-methylphenol is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effectiveness in various fields.
Propriétés
Formule moléculaire |
C10H11ClO |
|---|---|
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
4-chloro-2-cyclopropyl-5-methylphenol |
InChI |
InChI=1S/C10H11ClO/c1-6-4-10(12)8(5-9(6)11)7-2-3-7/h4-5,7,12H,2-3H2,1H3 |
Clé InChI |
PQNBMTMLBBWABC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)C2CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


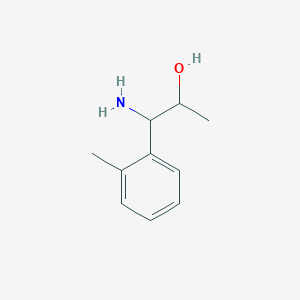

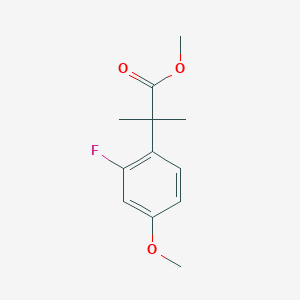
![(3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B15237845.png)
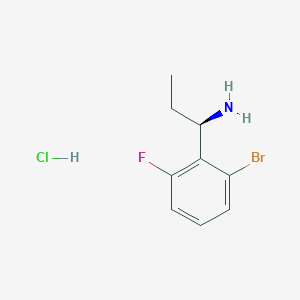

![3-([1,1'-Biphenyl]-4-YL)cyclopent-1-ene-1-carboxylic acid](/img/structure/B15237875.png)
![cis-2-(Tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-3A-carboxylic acid](/img/structure/B15237883.png)
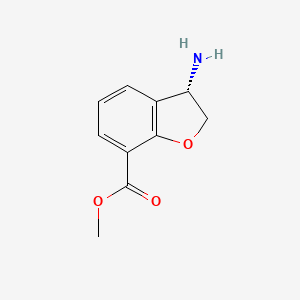
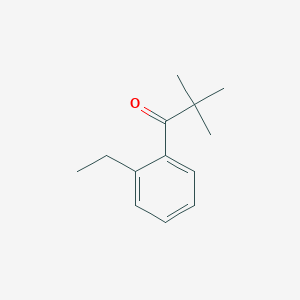
![6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B15237906.png)
